dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate
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Overview
Description
Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C18H34N2O4 and its molecular weight is 342.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Amino Acid Salts Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate has been used in the synthesis of various amino acid salts. For instance, its use in synthesizing biphenylisopropyloxycarbonyl-blocked amino acids demonstrates its relevance in chemical synthesis processes (Feinberg & Merrifield, 1972).
Base-Promoted Rearrangements This compound also plays a role in base-promoted rearrangements. It is involved in the process where N,N-Dichlorocyclohexylamine is treated with sodium methoxide, leading to significant molecular transformations, a concept crucial in organic chemistry (Nakai et al., 1969).
Synthesis of Amine-Capped Polyethylenes In polymer chemistry, this compound is instrumental in the synthesis of amine-capped polyethylenes. This is a significant advancement in producing polymers with specific terminal functional groups (Amin & Marks, 2007).
Analysis in Biological Matrices The compound has been identified and analyzed in various biological matrices. This is important in toxicology and forensic sciences for identifying substances in biological samples (De Paoli et al., 2013).
Application in Drug Synthesis Its use in the synthesis of drugs, like the concise synthesis of (S)-N-Ethoxycarbonyl-α-methylvaline, highlights its role in pharmaceutical chemistry. This kind of synthesis is critical for developing specific drug formulations (Kuethe et al., 2007).
Crystallization Studies The compound's role in crystallization studies, such as in the dicyclohexylamine salt of RG108 (N-phthalyl-l-tryptophan), is crucial for understanding molecular structures and interactions (Braun et al., 2010).
Corrosion Inhibition Analysis It is also explored in the field of corrosion science, particularly in the study of amine corrosion inhibitors in petroleum/water mixtures. This has implications in industrial applications where corrosion resistance is crucial (Hassanzadeh, 2007).
Chemical Separation Techniques The compound finds application in chromatography, specifically in the paper chromatographic separation of amino acids. This is a fundamental technique in biochemistry for separating and identifying amino acids (Mizell & Simpson, 1961).
Nucleoside Research Its involvement in nucleoside research, such as in the aminolysis of carbamates of adenosine and cytidine, is significant for understanding nucleic acid chemistry and developing new pharmaceuticals (Sigmund & Pfleiderer, 1994).
Mechanism of Action
Target of Action
It is known that dicyclohexylamine is used as an intermediate for the production of antioxidants and vulcanization accelerators . It is also used as a catalyst for flexible polyurethane foams .
Mode of Action
It is known that dicyclohexylamine can participate in esterification and condensation reactions .
Biochemical Pathways
It is known that dicyclohexylamine can be used as a chain extender in the preparation of polyamine esters .
Pharmacokinetics
It is known that dicyclohexylamine is sparingly soluble in water , which may impact its bioavailability.
Result of Action
It is known that dicyclohexylamine can be used in the synthesis of antioxidants and vulcanization accelerators , suggesting it may have a role in these processes.
Action Environment
It is known that dicyclohexylamine is air sensitive and should be stored under dry inert gas .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(ethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;4H,3H2,1-2H3,(H,7,10)(H,8,9)/t;4-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYYVRAJVJLAGB-VWMHFEHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.